molecular formula C18H14O2 B2919304 4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione CAS No. 731853-76-2

4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione

Cat. No. B2919304
CAS RN: 731853-76-2
M. Wt: 262.308
InChI Key: QXNOHQMRONMROP-UHFFFAOYSA-N
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Description

4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione, also known as HHCD, is a synthetic steroid compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, 4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione has been used as a growth regulator for plants, while in environmental science, it has been studied for its ability to degrade pollutants.

Mechanism of Action

4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione exerts its effects through various mechanisms, depending on the specific application. In medicine, 4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory and cancer pathways. In agriculture, 4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione acts as a growth regulator by promoting cell division and elongation, while in environmental science, it degrades pollutants through a process known as photocatalysis.
Biochemical and Physiological Effects
4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione has been shown to have a range of biochemical and physiological effects, depending on the specific application. In medicine, 4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione has been shown to reduce inflammation and induce apoptosis in cancer cells. In agriculture, 4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione promotes plant growth and development, while in environmental science, it degrades pollutants through the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for 4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione research, including the development of new drugs for the treatment of inflammatory and cancerous diseases, the optimization of its use as a growth regulator for plants, and the exploration of its potential applications in environmental remediation. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in various applications.

Synthesis Methods

4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione can be synthesized through a multi-step process that involves the reaction of 1,3-cyclohexanedione with 4-methylbenzaldehyde and subsequent reduction with sodium borohydride. The resulting product is then subjected to a series of reactions that involve the use of various reagents, such as acetic anhydride and hydrochloric acid, to yield 4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione.

properties

IUPAC Name

4b,5,10b,11-tetrahydrochrysene-6,12-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-17-10-16-12-6-2-4-8-14(12)18(20)9-15(16)11-5-1-3-7-13(11)17/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNOHQMRONMROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(=O)C3=CC=CC=C23)C4=CC=CC=C4C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione

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